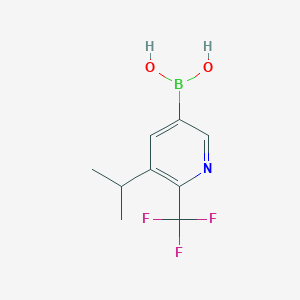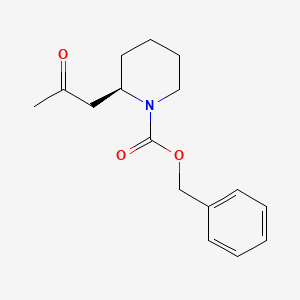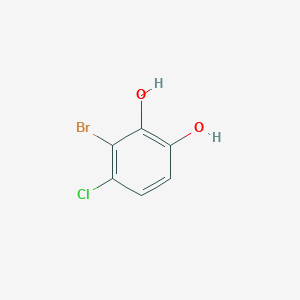
3-Bromo-4-chlorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chlorobenzene-1,2-diol is an organic compound that belongs to the class of halogenated phenols It consists of a benzene ring substituted with bromine, chlorine, and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chlorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the selective halogenation of catechol under controlled conditions to ensure the desired substitution pattern. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
3-Bromo-4-chlorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The halogen substituents can be reduced to form the corresponding phenol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-4-chlorobenzoquinone.
Reduction: Formation of 3-Bromo-4-chlorophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Bromo-4-chlorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-4-chlorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and halogen bonds with active sites, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
3-Bromo-4-chlorobenzene-1,2-diol is unique due to the presence of both bromine and chlorine substituents along with two hydroxyl groups on the benzene ring.
属性
分子式 |
C6H4BrClO2 |
|---|---|
分子量 |
223.45 g/mol |
IUPAC 名称 |
3-bromo-4-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4BrClO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H |
InChI 键 |
WVRXAOPMUHHEGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1O)O)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)

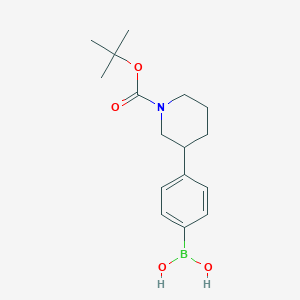
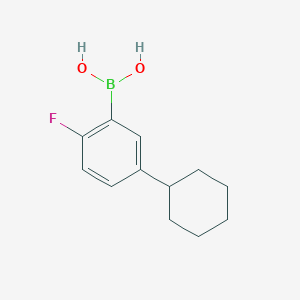


![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
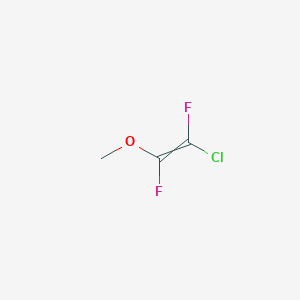
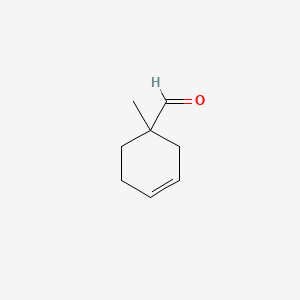
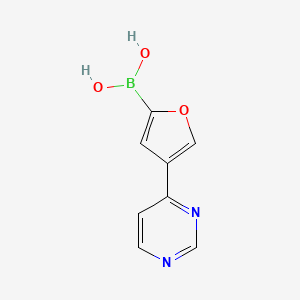
![3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14082890.png)
